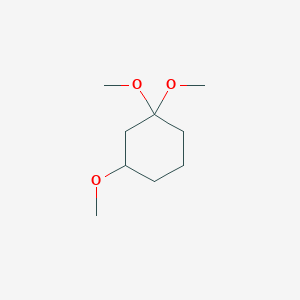
CID 11117280
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier CID 11117280 is a chemical entity with significant interest in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of CID 11117280 involves several steps, including the use of specific reagents and reaction conditions. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to obtain the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired yield and purity of the compound.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized processes that ensure high efficiency and cost-effectiveness. The industrial production methods often involve continuous flow reactors and automated systems to maintain consistent quality and reduce the risk of contamination. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions: CID 11117280 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure of the compound and enhancing its properties for specific applications.
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The reaction conditions, including temperature, solvent, and catalyst, are optimized to achieve the desired reaction rate and selectivity.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
CID 11117280 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, this compound is investigated for its potential therapeutic effects and as a diagnostic tool. In industry, it is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of CID 11117280 involves its interaction with specific molecular targets and pathways. The compound binds to target proteins or enzymes, modulating their activity and leading to various biological effects. The pathways involved in the mechanism of action include signal transduction, gene expression, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to CID 11117280 include those with related chemical structures and properties. Some examples are cyclohexanecarboxylic acid, aminocaproic acid, and tranexamic acid .
Uniqueness: What sets this compound apart from these similar compounds is its unique combination of chemical properties and biological activities. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Conclusion
This compound is a compound with significant potential in various scientific fields Its unique chemical properties, diverse reactions, and wide range of applications make it an important subject of study
Eigenschaften
Molekularformel |
C14H10Si |
|---|---|
Molekulargewicht |
206.31 g/mol |
InChI |
InChI=1S/C14H10Si/c1-3-7-13(8-4-1)11-12-15-14-9-5-2-6-10-14/h1-10H |
InChI-Schlüssel |
GHPOHSHSSMCWKA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C#C[Si]C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N,N-diethyl[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B14287146.png)
